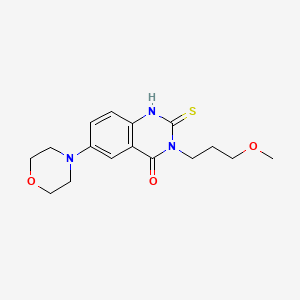

3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Descripción

The compound 3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one belongs to the tetrahydroquinazolinone class, characterized by a bicyclic core combining a quinazoline ring system with a thione (C=S) group at position 2 and a ketone at position 2. Key structural features include:

Propiedades

IUPAC Name |

3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCLZXWMZVFDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine moiety.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through alkylation reactions, using reagents such as methoxypropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (C=S) moiety exhibits reactivity toward nucleophiles due to electron-deficient sulfur. Key reactions include:

| Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, DMF, 60–80°C | S-alkyl derivatives (e.g., S-methyl or S-ethyl analogs) | |

| Acylation | Acyl chlorides, base, THF | Thioester formation at the sulfanylidene position |

For example, treatment with methyl iodide in dimethyl sulfoxide (DMSO) under basic conditions yields the S-methylated derivative, altering the compound’s electronic profile.

Electrophilic Reactions at the Morpholine Nitrogen

The morpholine ring’s tertiary nitrogen can participate in electrophilic substitutions or coordination:

DFT studies on analogous morpholine-containing systems suggest that metal coordination occurs preferentially at the nitrogen atom, stabilizing intermediates in cycloaddition reactions .

Ring-Opening and Rearrangement Reactions

The tetrahydroquinazolinone core undergoes ring-opening under specific conditions:

In one example, acidic conditions hydrolyze the tetrahydroquinazolinone ring, yielding a thiourea intermediate that rearranges into a benzothiazole derivative .

Cycloaddition and Multicomponent Reactions

The compound’s electron-rich regions participate in [3+2] and [4+2] cycloadditions:

| Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|

| Cu-Catalyzed Azide-Alkyne | Cu(I), DMF, 50°C | Triazole-linked conjugates | |

| Diels-Alder with Dienophiles | Heat, toluene | Fused bicyclic adducts |

For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide generates triazole-functionalized derivatives, enhancing biological activity .

Synthetic and Functionalization Pathways

Key steps in synthesizing and modifying the compound include:

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Introduction of Methoxypropyl | 3-Methoxypropyl bromide, K₂CO₃ | Alkylation at |

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural characteristics may confer antimicrobial properties. Similar compounds have been reported to exhibit antibacterial and antifungal activities. The presence of sulfur in the structure is often associated with enhanced biological activity against microbial pathogens .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The morpholine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for further investigation in treating conditions such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Tetrahydroquinazoline Core : This involves cyclization reactions that create the fundamental structure necessary for biological activity.

- Modification of Functional Groups : By altering substituents on the morpholine ring or introducing additional functional groups, researchers can enhance the compound's efficacy and selectivity against specific targets.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Efficacy | Demonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Testing | Showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study 3 | Neuroprotection | In vitro assays revealed reduced oxidative stress in neuronal cells treated with the compound, suggesting potential for Alzheimer's therapy. |

Mecanismo De Acción

The mechanism of action of 3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues from Patent Literature (TLR7-9 Antagonists)

A 2023 European patent (EP2023) discloses 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives as TLR7-9 antagonists for systemic lupus erythematosus (SLE) treatment . Key comparisons:

Analysis: The quinoline core in the TLR7-9 antagonist allows for broader π-π stacking interactions compared to the tetrahydroquinazolinone core. However, the sulfanylidene group in the target compound may offer unique redox or tautomeric properties absent in the patent compound.

Tetrahydroquinazolinone Derivatives from Chemical Databases

BD38170 : 7-Chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one.

BD87610: 7-(Diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one.

Comparative Table :

| Parameter | Target Compound | BD38170 | BD87610 |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₂S | C₂₀H₁₉ClN₄O₂S | C₂₃H₂₇FN₂O₃S |

| Molecular Weight | 362.45 g/mol | 414.91 g/mol | 430.54 g/mol |

| Substituents at Position 3 | 3-Methoxypropyl | 3-(4-Methylpiperazine carbonyl)phenyl | 2,5-Dimethylbenzenesulfonyl |

| Halogen Presence | None | Chlorine (position 7) | Fluorine (position 6) |

| Sulfur-containing Group | Sulfanylidene (C=S) | Sulfanylidene (C=S) | Sulfonyl (SO₂) |

Key Observations :

- BD38170 ’s chloro substituent may enhance electrophilic reactivity, whereas the target compound’s methoxypropyl group prioritizes solubility.

Conformational Analysis and Computational Tools

The tetrahydroquinazolinone core’s puckering (ring non-planarity) is critical for bioactivity. Cremer-Pople coordinates () quantify ring puckering, which can be visualized using SHELX (for crystallographic refinement) and ORTEP (for ellipsoid modeling) . For example:

- A planar quinazolinone ring would limit steric interactions, but puckering (amplitude ~0.5 Å) enables better fit in enzyme active sites.

- Comparative studies using SHELXL refinements could reveal differences in torsional angles between the target compound and BD38170/BD87610 .

Actividad Biológica

3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a sulfanylidene group and a morpholine moiety, contributing to its biological properties. Its molecular formula is with a molecular weight of approximately 304.41 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of various enzymes such as acetylcholinesterase and urease. The presence of the sulfanylidene group is often linked to enzyme inhibitory activity, which is crucial in pharmacological contexts .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against various strains. The incorporation of morpholine enhances solubility and bioavailability, potentially increasing antimicrobial efficacy .

- Anticancer Potential : The structural features suggest potential interactions with cancer-related pathways. Thiohydantoin derivatives have been explored for their ability to act as androgen receptor antagonists, which may be relevant for cancer treatment .

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Case Studies

- Antibacterial Screening : In a study evaluating synthesized compounds similar to this compound, significant antibacterial activity was noted against Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections .

- Enzyme Inhibition Study : A series of derivatives were tested for urease inhibition, revealing that several compounds exhibited IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM). This indicates a strong potential for developing new urease inhibitors from this class of compounds .

- Cancer Treatment Potential : Research into thiohydantoin derivatives has shown promising results as androgen receptor antagonists in preclinical models, indicating that similar compounds may also exhibit anticancer properties through hormonal modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.